2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-9-7-24(8-10-25)13-6-4-3-5-12(13)20/h3-6H,7-11H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYKQCAVIZADMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The key steps include the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the purine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Reactivity of the Piperazine-Fluorophenyl Substituent
The piperazine ring and fluorophenyl group exhibit distinct reactivity:
-
Alkylation/Acylation : The secondary amines on the piperazine can undergo alkylation with alkyl halides or acylation with acid chlorides. For example, ethyl bromoacetate reacts with piperazine derivatives to form ester-functionalized analogs .
-
Electrophilic Substitution : The fluorophenyl group is meta/para-directing due to fluorine’s electron-withdrawing effect. Nitration or halogenation would require harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) .
Key Reaction Example :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | Ethyl ester derivative | ~70% |
Purine-Dione Core Modifications
The 1,3-dimethyl-2,6-dioxopurine scaffold is reactive at the following sites:
-
C8 Position : The methyl-piperazine group at C8 is stable under basic conditions but susceptible to nucleophilic displacement in acidic media .
-
N7 and N9 Positions : These nitrogens can participate in hydrogen bonding or form salts with strong bases (e.g., NaOH) .
| Position | Reactivity | Example Reaction |
|---|---|---|
| C8 | Nucleophilic substitution under acid catalysis | Replacement with alternative amines |
| N7/N9 | Salt formation | Sodium or potassium salt derivatives |
Acetic Acid Moiety Transformations
The acetic acid group enables esterification, amidation, or decarboxylation:
-
Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.
-
Amidation : Coupling agents like DCC facilitate reaction with primary amines to yield amides .
Data Table :
| Reaction | Conditions | Product Application | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | Prodrug synthesis | |
| Amidation | DCC, DMAP, room temperature | Bioactive conjugate creation |
Synthetic Pathways and Optimization
Synthesis of this compound likely involves:
-
Purine Core Assembly : Condensation of substituted pyrimidines with glyoxal derivatives, as seen in analogous furocoumarin syntheses .
-
Piperazine Introduction : Mitsunobu or nucleophilic substitution reactions to attach the fluorophenyl-piperazine group .
-
Acetic Acid Functionalization : Late-stage introduction via alkylation or ester hydrolysis.
Critical Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance reaction rates .
-
Catalysis : Acidic conditions (HCl/AcOH) drive cyclization steps .
Stability and Degradation Pathways
-
Hydrolysis : The purine-dione core hydrolyzes slowly in aqueous acidic conditions (t₁/₂ > 24 hrs at pH 2) .
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and fluorobenzene derivatives .
Pharmacological Implications of Chemical Modifications
Structural analogs demonstrate that:
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- The compound has been investigated for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. A study demonstrated that similar compounds exhibit significant binding affinity for serotonin receptors, suggesting potential antidepressant properties .
-
Nucleoside Transport Inhibition
- Recent studies have highlighted the role of nucleoside transporters in cancer therapy. The compound has shown promise as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition can enhance the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentration .
- Antipsychotic Properties
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tang et al., 2016 | ENT Inhibition | Demonstrated that analogs of the compound selectively inhibit ENT2 over ENT1, enhancing the understanding of nucleoside transport modulation in cancer cells. |
| Millan et al., 1998 | Antidepressant Effects | Investigated the effects of piperazine derivatives on serotonin receptor binding, indicating potential for mood regulation through modulation of neurotransmitter systems. |
Biochemical Applications
-
Molecular Targeting in Cancer Therapy
- The ability to selectively inhibit nucleoside transporters can be exploited for targeted cancer therapies. By enhancing the delivery of chemotherapeutic agents into cancer cells, this compound could improve treatment outcomes.
- Structure-Activity Relationship (SAR) Studies
Mechanism of Action
The mechanism of action of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Research Findings
Receptor Binding Affinity
- Target compound: The 2-fluorophenyl group may confer higher selectivity for serotonin (5-HT₁A) or dopamine D₂ receptors compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect could enhance π-π stacking interactions in receptor binding pockets .
- Comparison with 3-methoxyphenyl analog: The 3-methoxy group in the analog () likely targets adrenergic receptors due to its structural similarity to known ligands like prazosin. However, the target compound’s 2-fluorophenyl substitution may reduce off-target effects .
Solubility and Bioavailability
- The acetic acid side chain in the target compound improves water solubility compared to ester derivatives (e.g., ethyl ester in ), which could enhance oral bioavailability but reduce blood-brain barrier penetration .
- The hydrazide analog () may exhibit intermediate solubility due to polar hydrazine functionality but risks instability under acidic conditions .
Metabolic Stability
- Fluorine substitution generally reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
Biological Activity
The compound 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups, including a piperazine moiety and a fluorophenyl group. The presence of fluorine enhances lipophilicity, potentially influencing interactions with biological targets. The structural formula can be represented as:
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO-A and MAO-B). Such inhibition is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
- Receptor Modulation : The piperazine structure is known to interact with dopamine and serotonin receptors. This interaction could modulate neurotransmission and has implications for treating psychiatric disorders .
Pharmacological Effects
The biological activity of the compound has been evaluated through various assays:
- Antidepressant Activity : The compound has shown promise in animal models for its antidepressant-like effects, possibly due to its influence on serotonin and norepinephrine levels.
- Anticancer Properties : Some derivatives of similar structures have demonstrated cytotoxic effects against cancer cell lines. This suggests that the compound may possess anticancer properties that warrant further investigation .
- Neuroprotective Effects : Studies indicate potential neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress pathways and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds featuring the piperazine and purine moieties:
- Study on MAO Inhibition : A series of compounds similar to the target molecule were synthesized and evaluated for their inhibitory effects on MAO-A and MAO-B. One compound exhibited an IC50 value of 0.013 µM for MAO-B, highlighting the potential for selective inhibition relevant to neurodegenerative disorders .
- Cytotoxicity Assays : In vitro studies using fibroblast cell lines revealed varying degrees of cytotoxicity among related compounds. For instance, certain derivatives caused significant cell death at higher concentrations while others remained non-toxic .
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 Value (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| Compound A | MAO-B | 0.013 | 120.8 | Strong inhibitor |
| Compound B | MAO-A | 1.57 | 107.4 | Moderate inhibitor |
| Compound C | Cytotoxicity | 27.05 | N/A | Significant cell death at high doses |
| Target Compound | MAO-B | TBD | TBD | Further studies needed |
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Methodological Answer: Synthesis should focus on modular approaches, given the compound’s piperazine and purine-dione moieties. Key steps include:
- Piperazine coupling : Use Buchwald-Hartwig amination or nucleophilic substitution under inert conditions to attach the 2-fluorophenyl-piperazine group. Monitor reaction progress via TLC or HPLC .
- Purine core assembly : Employ cyclocondensation of substituted xanthines with chloroacetic acid derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to minimize byproducts .
- Purification : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product. Purity ≥95% is critical for pharmacological studies .
Q. Which analytical techniques are most effective for structural confirmation and impurity profiling?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperazine linkage (δ 2.8–3.5 ppm for N–CH) and purine-dione carbonyl signals (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNO) with <2 ppm error .
- HPLC-PDA : Employ a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient) to detect impurities (e.g., de-fluorinated byproducts) at 254 nm .
Q. How can receptor binding assays be designed to evaluate this compound’s affinity for adenosine or dopamine receptors?
Methodological Answer:
- Radioligand displacement assays : Use H-labeled antagonists (e.g., H-SCH58261 for adenosine A receptors) in membrane preparations from transfected HEK293 cells. Calculate IC values via nonlinear regression .
- Functional assays : Measure cAMP accumulation (for G-coupled receptors) or calcium flux (for G-coupled receptors) using BRET or FLIPR platforms. Normalize data to reference agonists/antagonists .
Advanced Research Questions
Q. What strategies address discrepancies in reported solubility and stability data across different experimental conditions?
Methodological Answer:
- Solubility enhancement : Test co-solvents (e.g., PEG-400, Captisol®) or pH adjustment (2.0–7.4) in biorelevant media (FaSSIF/FeSSIF). Use shake-flask or HPLC-UV methods for quantification .
- Degradation pathways : Conduct forced degradation studies (40–80°C, 75% RH, 0.1N HCl/NaOH). Identify hydrolytic (purine ring cleavage) or oxidative (piperazine N-oxidation) products via LC-MS/MS .
Q. How can computational modeling resolve contradictions in predicted vs. observed pharmacokinetic profiles?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4UHR for A) to refine binding poses. Compare ΔG values with experimental K data .
- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate logP (2.1–3.5), plasma protein binding (≥85%), and CYP3A4 metabolism data to predict clearance and bioavailability .
Q. What in vivo experimental designs are optimal for assessing neuropharmacological efficacy while minimizing off-target effects?
Methodological Answer:
- Dose-ranging studies : Administer 1–30 mg/kg (oral or i.p.) in rodent models (e.g., 6-OHDA-lesioned Parkinson’s mice). Monitor locomotor activity via open-field tests .
- Target engagement validation : Use microdialysis to measure extracellular dopamine in the striatum. Pair with ex vivo receptor occupancy assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
